1-[4-(Difluoromethoxy)phenyl]propan-1-one
Overview
Description
1-[4-(Difluoromethoxy)phenyl]propan-1-one is an organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . It is known for its unique chemical structure, which includes a difluoromethoxy group attached to a phenyl ring, and is used in various scientific research applications.
Preparation Methods
The synthesis of 1-[4-(Difluoromethoxy)phenyl]propan-1-one typically involves the reaction of 4-hydroxypropiophenone with chlorodifluoromethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved in its action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions.
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)phenyl]propan-1-one can be compared with other similar compounds, such as:
4-Hydroxypropiophenone: Lacks the difluoromethoxy group and has different reactivity and applications.
4-Difluoromethoxybenzaldehyde: Contains the difluoromethoxy group but differs in its aldehyde functional group, leading to distinct chemical behavior.
1-[4-(Difluoromethoxy)phenyl]propan-1-amine: Similar structure but with an amine group, resulting in different biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-2-9(13)7-3-5-8(6-4-7)14-10(11)12/h3-6,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRQQCHFLGGBJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501003070 | |
Record name | 1-[4-(Difluoromethoxy)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501003070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83022-58-6 | |
Record name | 1-[4-(Difluoromethoxy)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83022-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-(Difluoromethoxy)phenyl)propan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083022586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(Difluoromethoxy)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501003070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(difluoromethoxy)phenyl]propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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